3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O2S and a molecular weight of 262.61 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated benzene derivative. One common method is the reaction of 3-fluoro-5-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Fluoro-5-(trifluoromethyl)benzenesulfonic acid+SOCl2→3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of sulfonyl chloride groups into molecules. It is also employed in the synthesis of various fluorinated compounds.
Biology: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those containing fluorine atoms, which can enhance the metabolic stability and bioavailability of drugs.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The presence of the fluorine and trifluoromethyl groups can influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the trifluoromethyl group in the para position.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a bromine atom instead of a fluorine atom.
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride: Contains an additional trifluoromethyl group.
Uniqueness
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-4(7(10,11)12)1-5(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANWEGQCPRKLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590696 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-99-6 | |
Record name | 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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